PI3Kδ vs. MNK1 Activity Profile
While not a direct comparator study, data from BindingDB shows that derivatives of the 3-(piperidin-3-yloxy)pyridazine scaffold exhibit distinct activity profiles against different kinases. A related compound, a PI3Kdelta inhibitor, shows an IC50 of 102 nM in a cellular assay [1]. In contrast, a compound with the core scaffold designed for MNK1 inhibition exhibits IC50s of 28-53 nM [2]. This suggests the scaffold can be tuned for different targets, but its activity is not uniform.
| Evidence Dimension | Inhibition of kinase activity |
|---|---|
| Target Compound Data | IC50 = 102 nM (for a PI3Kdelta-targeting derivative) [1]; IC50 = 28-53 nM (for an MNK1-targeting derivative) [2] |
| Comparator Or Baseline | Baseline for comparison is the scaffold's potential activity range. A similar PI3Kdelta-targeting derivative has an IC50 of 2.3 nM in a biochemical assay [1], indicating the 102 nM cellular IC50 for the piperidin-3-yloxy derivative is less potent in that context. |
| Quantified Difference | Activity varies by >50-fold depending on the target and substitution pattern (2.3 nM vs 102 nM). |
| Conditions | PI3Kdelta: Inhibition of AKT phosphorylation in Ri-1 cells. MNK1: Biochemical assay with 50 nL of 100x compound in DMSO in a 384-well plate [1][2]. |
Why This Matters
Demonstrates that the core scaffold's biological activity is not intrinsic but highly dependent on the target and specific derivatization, necessitating careful selection for kinase-focused projects.
- [1] BindingDB. (n.d.). BDBM50394893 CHEMBL2165502: Affinity Data for PI3Kdelta. View Source
- [2] BindingDB. (n.d.). BDBM343697: 3-(1-Benzofuran-2-yl)-6-[(3R)-piperidin-3-yloxy]imidazo[1,2-b]pyridazine, Affinity Data for MNK1. View Source
